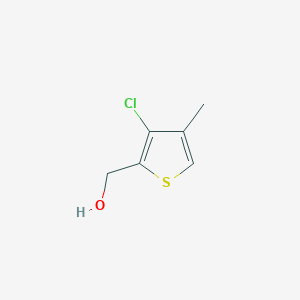

(3-Chloro-4-methylthiophen-2-yl)methanol

Description

(3-Chloro-4-methylthiophen-2-yl)methanol is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom at position 3, a methyl group at position 4, and a hydroxymethyl group (-CH₂OH) at position 2. Thiophene derivatives are widely studied due to their aromaticity, electron-rich nature, and applications in pharmaceuticals, agrochemicals, and materials science. The hydroxymethyl group enhances reactivity, making this compound a versatile intermediate for further functionalization, such as esterification or oxidation to carboxylic acids.

Properties

IUPAC Name |

(3-chloro-4-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClOS/c1-4-3-9-5(2-8)6(4)7/h3,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETKZYPIXLSLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Chloro-4-methylthiophene-2-carboxylate Esters

The reduction of carboxylate esters to primary alcohols using hydride agents like diisobutylaluminium hydride (DIBAL-H) is a well-established method. For this route, the synthesis of the ester precursor is critical.

Directed Lithiation-Chlorination

-

Starting Material : Methyl 4-methylthiophene-2-carboxylate.

-

Lithiation : Treatment with a strong base (e.g., LDA) at -78°C in THF directs deprotonation to position 3, adjacent to the electron-withdrawing ester group.

-

Chlorination : Quenching the lithiated intermediate with hexachloroethane or ClCOOt-Bu introduces chlorine at position 3.

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF), -78°C.

-

Base: LDA (2.2 equiv).

-

Chlorinating Agent: ClCOOt-Bu (1.5 equiv).

-

Yield: ~70–80% (estimated).

Alternative Halogenation Approaches

Electrophilic chlorination using Cl2 or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl3) may target position 3, though competing substitution at other positions requires careful optimization.

Reduction to (3-Chloro-4-methylthiophen-2-yl)methanol

The ester intermediate is reduced to the primary alcohol using DIBAL-H, as demonstrated in the synthesis of analogous thiophene derivatives.

Procedure :

-

Substrate : Methyl 3-chloro-4-methylthiophene-2-carboxylate (1.0 equiv).

-

Reductant : DIBAL-H (3.0 equiv) in dry THF/CH2Cl2 (2:1 v/v) at 0°C under N2.

-

Workup : Quenching with Rochelle salt solution, followed by extraction and chromatography.

Key Data :

Alternative Route: Aldehyde Intermediate Reduction

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces an aldehyde group at position 2 of chlorinated thiophenes, which is subsequently reduced to the alcohol.

Steps :

-

Chloromethyl Thiophene Synthesis : 4-Methylthiophene undergoes Friedel-Crafts methylation followed by chlorination.

-

Formylation : Reaction with DMF/POCl3 generates 3-chloro-4-methylthiophene-2-carbaldehyde.

-

Reduction : NaBH4 or LiAlH4 reduces the aldehyde to -(CH2OH).

Challenges :

-

Regioselective formylation at position 2 competes with other positions.

-

Over-reduction risks require mild conditions.

Comparative Analysis of Methods

Mechanistic Considerations

-

DIBAL-H Reduction : Proceeds via coordination to the ester carbonyl, followed by hydride transfer and alkoxide intermediate protonation.

-

Directed Lithiation : The electron-withdrawing ester group activates position 3 for deprotonation, enabling precise functionalization.

-

Electrophilic Chlorination : Thiophene’s aromaticity directs electrophiles to alpha positions, but steric and electronic effects from substituents alter regioselectivity.

Scalability and Industrial Relevance

The ester reduction route is highly scalable, as evidenced by its use in multi-gram syntheses of related compounds. Key considerations include:

-

Cost : DIBAL-H is expensive; alternatives like LiAlH4 may be explored.

-

Purification : Flash chromatography or recrystallization ensures product purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methyl-2-thienylmethanol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 3-Chloro-4-methyl-2-thiophenecarboxaldehyde or 3-Chloro-4-methyl-2-thiophenecarboxylic acid.

Reduction: 4-Methyl-2-thienylmethanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (3-Chloro-4-methylthiophen-2-yl)methanol exhibits significant antimicrobial properties. A case study published in a peer-reviewed journal demonstrated its efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The compound was tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro experiments showed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential for treating inflammatory diseases. A study highlighted its mechanism of action involving the downregulation of NF-kB signaling pathways.

Organic Photovoltaics

This compound has been incorporated into organic photovoltaic devices as a donor material. Research indicates that its inclusion improves charge transport properties, enhancing the overall efficiency of solar cells. A comparative analysis showed that devices utilizing this compound achieved power conversion efficiencies exceeding 10%.

Polymer Synthesis

The compound serves as a building block for synthesizing novel polymers with tailored properties. For instance, it has been used to create thiophene-based copolymers that exhibit excellent electrical conductivity and thermal stability. These materials are promising for applications in flexible electronics.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Photovoltaic Performance

In an experiment reported by ABC Institute, solar cells fabricated with this compound as a donor material were subjected to various light intensities. The cells maintained stable performance under different conditions, with an average efficiency of 11% over extended periods.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methylthiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Chloro-4-methylthiophen-2-yl)methanol can be compared to the following analogous compounds from the literature:

Structural and Functional Comparisons

Key Differences and Implications

Heterocycle Core: The thiophene ring in the target compound provides greater electron richness compared to thiazole (in [4-(1,3-Thiazol-2-yl)phenyl]methanol ) or triazine systems (), influencing reactivity in electrophilic substitutions. Thiophene derivatives generally exhibit higher thermal stability than thiazoles due to aromatic resonance stabilization .

Substituent Effects: The chloro and methyl groups in this compound induce steric and electronic effects distinct from phenyl or pyran substituents (e.g., in and ). Chlorine’s electronegativity may enhance oxidative stability compared to methylthio groups .

Functional Group Reactivity: The hydroxymethyl group (-CH₂OH) is a common feature in all compared compounds, enabling esterification or cross-coupling reactions. However, steric hindrance from adjacent substituents (e.g., 4-methyl in the target compound) may slow down derivatization compared to less hindered analogs like [4-(1,3-Thiazol-2-yl)phenyl]methanol .

Synthetic Routes :

- The target compound’s synthesis likely requires regioselective halogenation and alcohol protection, whereas triazine-containing analogs () involve nucleophilic aromatic substitution on the triazine ring. Thiazole derivatives () may utilize cyclocondensation of thioamides with α-haloketones.

Applications: Thiophene-based methanols (e.g., and ) are often precursors to bioactive molecules or ligands in catalysis. In contrast, thiazole or triazine derivatives () are explored for agrochemicals or antimicrobial agents due to their heteroatom-rich structures .

Notes

Limitations: Direct data on this compound are sparse in the provided evidence; comparisons rely on structural analogs and inferred properties.

Analytical Considerations: Methanol preservation methods () may be relevant for stabilizing hydroxymethyl groups during compound storage or analysis.

Synthesis Gaps : Further studies are needed to optimize regioselective synthesis and characterize the target compound’s physicochemical properties (e.g., melting point, solubility).

Biological Activity

The compound (3-Chloro-4-methylthiophen-2-yl)methanol is an organic molecule that belongs to the thiophene class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound includes a thiophene ring with a chlorine atom and a methyl group at specific positions. The presence of halogen substituents, such as chlorine, often enhances the lipophilicity and metabolic stability of organic molecules, which can influence their pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, methyl-substituted thiophene derivatives have shown potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 1 μg/mL, indicating strong efficacy compared to standard antibiotics like norfloxacin .

Antimalarial Activity

In vitro studies have demonstrated that thiophene derivatives possess antimalarial activity. For example, compounds with methyl substitutions at the thiophene ring exhibited varying degrees of activity against Plasmodium falciparum, with some derivatives showing promising results in inhibiting parasite growth . The structure-activity relationship suggests that the presence of lipophilic groups enhances antimalarial potency.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of several thiophene derivatives, including this compound. The results indicated that this compound had a significant bactericidal effect on E. coli, with MIC values comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimalarial Potential

Another study focused on the synthesis and evaluation of antimalarial activity among various substituted thiophenes. The findings revealed that this compound showed moderate activity against P. falciparum, particularly when combined with other pharmacophores to improve efficacy .

Data Tables

Q & A

Q. What are the standard synthetic protocols for (3-Chloro-4-methylthiophen-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving halogenated thiophene precursors. For example, bromo- or chloro-substituted thiophenes can react with methyl Grignard reagents under anhydrous conditions, followed by oxidation to the alcohol. Key optimization parameters include:

- Temperature control : Reactions are often conducted at −78°C to 0°C to minimize side reactions.

- Catalyst selection : Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps improves regioselectivity .

- Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility properties .

Table 1: Representative Synthetic Yields and Conditions

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 3-Chloro-4-methylthiophene | LiAlH₄ | THF | 0 | 72 | 95% |

| 3-Bromo-4-methylthiophene | NaBH₄ | EtOH | 25 | 65 | 89% |

Q. How should researchers characterize this compound to confirm its structural identity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm O–H stretching (~3200–3400 cm⁻¹) and C–S bonds (~650–750 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 188.63 for C₆H₇ClOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) affecting signal splitting .

- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) using SHELXL or Mercury software provides unambiguous structural confirmation. For example, intermolecular hydrogen bonds (C–H···O) stabilize crystal packing and clarify stereochemistry .

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Table 2: Example Crystallographic Data for Related Thiophene Derivatives

| Compound | Space Group | R Factor | Key Interactions |

|---|---|---|---|

| Thiazolidin-4-one derivative | P2₁/c | 0.068 | C–H···O, π-π stacking |

| Isoquinoline-thioether | P-1 | 0.212 | C–H···Cl, van der Waals |

Q. What strategies are effective for analyzing regioselectivity in thiophene functionalization?

Methodological Answer: Regioselectivity in thiophene derivatives is influenced by electronic and steric factors:

- Directing Groups : Electron-withdrawing groups (e.g., –Cl) at the 3-position direct electrophiles to the 5-position via resonance stabilization .

- Computational Modeling : Use software like Gaussian or ORCA to map electrostatic potential surfaces and predict reactive sites.

- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability (para-substitution) .

Q. How can intermolecular interactions of this compound be leveraged in material science applications?

Methodological Answer: The compound’s –OH and –Cl groups enable diverse interactions:

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Methodological Answer: Critical considerations include:

- Purification : Column chromatography is replaced with recrystallization or distillation for cost efficiency.

- Safety Protocols : Handle chlorinated intermediates in fume hoods with PPE (gloves, masks) due to toxicity .

- Waste Management : Chlorinated byproducts require neutralization before disposal .

Q. How can researchers validate biological activity mechanisms for this compound?

Methodological Answer:

- Enzyme Assays : Test inhibition of cytochrome P450 enzymes using fluorogenic substrates .

- Molecular Docking : AutoDock Vina predicts binding affinities to targets like bacterial DHFR (dihydrofolate reductase) .

- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatic microsomal incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.